5-Ethyl-5-(4-methylphenyl)imidazolidine-2,4-dione
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Overview
Description
5-Ethyl-5-(4-methylphenyl)imidazolidine-2,4-dione is a chemical compound with the molecular formula C12H14N2O2 and a molecular weight of 218.25 . It is a derivative of imidazolidine-2,4-dione, a class of compounds known for their diverse biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-5-(4-methylphenyl)imidazolidine-2,4-dione typically involves the reaction of ethylamine with 4-methylbenzaldehyde to form an intermediate Schiff base, which is then cyclized with urea under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-5-(4-methylphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.
Major Products
The major products formed from these reactions include various substituted imidazolidine derivatives, which can have different biological and chemical properties .
Scientific Research Applications
5-Ethyl-5-(4-methylphenyl)imidazolidine-2,4-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Ethyl-5-(4-methylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-5-(4-methylphenyl)imidazolidine-2,4-dione
- 5-Ethyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione
- 5-Ethyl-5-(4-chlorophenyl)imidazolidine-2,4-dione
Uniqueness
5-Ethyl-5-(4-methylphenyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14N2O2 |
---|---|
Molecular Weight |
218.25 g/mol |
IUPAC Name |
5-ethyl-5-(4-methylphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O2/c1-3-12(10(15)13-11(16)14-12)9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3,(H2,13,14,15,16) |
InChI Key |
WKOXCNOYLNBVMR-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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